molecular formula C24H21N3O2 B2483648 2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 898452-86-3

2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2483648
CAS RN: 898452-86-3
M. Wt: 383.451
InChI Key: GDYNXQMNXVDPEE-UHFFFAOYSA-N
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Description

"2-Amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide" belongs to a class of compounds known for their potential bioactivity, including antituberculosis, anticancer, anti-inflammatory, and antibacterial properties. These compounds are synthesized through reactions involving carboxylic acid derivatives and substituted aromatic amines, showcasing their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of indolizine carboxylic acids with substituted aromatic amines in the presence of triethylamine and activating reagents like Pybop. This method ensures the formation of the desired carboxamide linkage, with the substituents on the benzoyl and phenyl rings contributing to the compound's overall properties (Mahanthesha, Suresh, & Naik, 2022).

Molecular Structure Analysis

Molecular docking and spectral characterization techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry, play a crucial role in confirming the structure of synthesized compounds. These methods help in elucidating the compound's framework, ensuring the correct arrangement of atoms and functional groups (Senthilkumar, Umarani, & Satheesh, 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their ability to undergo various organic transformations, leading to the synthesis of derivatives with enhanced biological activities. This reactivity is often explored in the context of developing new therapeutic agents (Ji et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through analytical techniques like X-ray crystallography. These properties are essential for understanding the compound's behavior in biological systems and its suitability for pharmaceutical formulations (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties, including stability, reactivity with biological targets, and the mechanism of action, are inferred from both in vitro and in silico studies. These studies provide insights into the compound's potential as a therapeutic agent, with a focus on its interaction with specific biological molecules (Hao et al., 2017).

properties

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-11-12-17(14-16(15)2)23(28)22-21(25)20(19-10-6-7-13-27(19)22)24(29)26-18-8-4-3-5-9-18/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYNXQMNXVDPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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